![molecular formula C22H19NO2 B2495045 (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone CAS No. 338747-79-8](/img/structure/B2495045.png)
(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone
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Overview
Description
Scientific Research Applications
Polymerization
The compound can be used in the synthesis of block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . For instance, poly(styrene-b-methyl methacrylate) block copolymers were obtained using a RAFT-macro agent . The primary parameters that affect the reaction, such as concentration and time, were evaluated .
Agrochemical Applications
The compound can serve as an intermediate in the agrochemical field . However, the specific applications in this field are not detailed in the source.
Pharmaceutical Applications
The compound can also be used as an intermediate in the pharmaceutical field . The specific applications in this field are not detailed in the source.
Dyestuff Applications
In the dyestuff field, the compound can be used as an intermediate . The specific applications in this field are not detailed in the source.
Conductive Biodegradable Film
A linear conjugated organic compound of C6H4C(O)NHC(S)NHC6H4-OC8H17, namely N-octyloxyphenyl-N′-(4-methylbenzoyl)thiourea (MBTU), has been successfully designed, prepared, and characterized prior to forming biodegradable conductive thin film .
Synthesis of Bifunctional Initiators
The compound can be used in the synthesis of bifunctional initiators for RAFT and free-radical polymerization (FRP) techniques . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-methylbenzoyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine, also known as (4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone or Oprea1_737470, is Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target enzyme, inhibiting its function
Biochemical Pathways
The inhibition of Enoyl- [acyl-carrier-protein] reductase [NADH] affects the fatty acid synthesis pathway . This disruption can lead to the inhibition of the growth of Mycobacterium tuberculosis, making the compound a potential candidate for the development of new antitubercular drugs .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by these properties
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the growth of Mycobacterium tuberculosis . This is achieved through the disruption of the fatty acid synthesis pathway, which is essential for the survival and proliferation of the bacteria .
properties
IUPAC Name |
(4-methylphenyl)-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-16-11-13-18(14-12-16)22(24)23-19-9-5-6-10-21(19)25-15-20(23)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMAPKYTNXWZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(COC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylphenyl)(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methanone |
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